MMAF intermediate 1 MMAF intermediate 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14016669
InChI: InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18+,19+,20-/m1/s1
SMILES:
Molecular Formula: C24H36N2O6
Molecular Weight: 448.6 g/mol

MMAF intermediate 1

CAS No.:

Cat. No.: VC14016669

Molecular Formula: C24H36N2O6

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

MMAF intermediate 1 -

Specification

Molecular Formula C24H36N2O6
Molecular Weight 448.6 g/mol
IUPAC Name tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18+,19+,20-/m1/s1
Standard InChI Key RDNYSJATGQDZQN-BTHPGYMESA-N
Isomeric SMILES C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC
Canonical SMILES CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Introduction

Chemical and Structural Characteristics of MMAF Intermediate 1

MMAF Intermediate 1, with the IUPAC name tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amido]pentadecanoyl]pyrrolidine-1-carboxylate, is a stereochemically complex molecule critical to maintaining the biological activity of MMAF . Its molecular structure includes a charged carboxyl group at the C-terminus, which reduces cellular permeability compared to analogs like MMAE, thereby moderating toxicity.

Table 1: Key Chemical Properties of MMAF Intermediate 1

PropertyValue
Molecular FormulaC₂₄H₃₆N₂O₆
Molecular Weight448.6 g/mol
CAS Number86685729
SynonymsSCHEMBL14956963, HY-79253
SolubilityDMSO, dichloromethane

This intermediate’s tert-butyl and methoxy groups protect reactive sites during synthesis, ensuring regioselective transformations . Its stereochemical integrity is paramount, as racemization during synthesis can produce inactive isomers that compromise ADC efficacy .

Synthesis and Manufacturing Advancements

Traditional synthesis routes for MMAF Intermediate 1 faced significant limitations, including low yields (<50%) and extensive racemization due to steric hindrance at the N-terminal valine residue . Recent patent-pending methodologies (WO2020181686A1) have revolutionized production by integrating L-phenylalanine derivatives, which reduce steric effects and improve reaction kinetics .

Table 2: Optimized Synthesis Parameters for MMAF Intermediate 1

ParameterSpecification
SolventDichloromethane, DMF
Condensing AgentsEDCI, HOBt
Temperature-10°C to 25°C
Yield Improvement>70% (vs. <50% previously)

The revised protocol eliminates high-pressure reverse-phase chromatography, instead employing medium-pressure purification to isolate the intermediate, thereby reducing costs and scalability barriers . This innovation supports batch production at the 100-gram scale, a critical milestone for clinical ADC manufacturing .

Role in Antibody-Drug Conjugate (ADC) Therapeutics

MMAF Intermediate 1 is enzymatically cleaved to release MMAF in ADCs, which disrupts microtubule networks in cancer cells, inducing apoptosis . Unlike MMAE, MMAF’s carboxyl group limits bystander toxicity by preventing diffusion into non-target cells, making it ideal for solid tumors.

Mechanistic Insights:

  • Targeted Delivery: ADCs conjugate MMAF to monoclonal antibodies (e.g., anti-BCMA for multiple myeloma) via maleimidocaproyl (MC) linkers .

  • Payload Release: Lysosomal proteases cleave the linker, releasing MMAF at ~4 molecules per antibody .

  • Efficacy Metrics: In vivo studies show IC₅₀ values of 0.1–1 nM against hematological malignancies .

Despite Blenrep’s market withdrawal due to safety concerns, MMAF remains a benchmark payload, with over 20 ADCs in clinical trials leveraging its potency .

Comparative Analysis with MMAE

MMAF and MMAE, both auristatin derivatives, differ structurally at the C-terminus, profoundly impacting their pharmacological profiles:

Table 3: MMAF vs. MMAE Structural and Functional Comparison

FeatureMMAFMMAE
C-Terminus GroupCarboxylic acidMethyl ester
Cellular PermeabilityLow (charged)High (neutral)
Toxicity ProfileReduced bystander effectsBroad cytotoxicity
Clinical ApplicationsSolid tumorsHematologic cancers

The charged carboxyl group in MMAF necessitates specialized linkers (e.g., MC) for ADC integration, whereas MMAE’s neutral ester permits simpler conjugation chemistries .

Recent Innovations and Future Directions

The WO2020181686A1 patent highlights a paradigm shift in MMAF Intermediate 1 synthesis, prioritizing precursor stability and scalability . Key advancements include:

  • Racemization Mitigation: Using L-phenylalanine derivatives reduces chiral center disruption, preserving >98% enantiomeric excess .

  • Green Chemistry: Solvent systems (e.g., 2-methyltetrahydrofuran) align with sustainable manufacturing principles .

  • Process Analytical Technology (PAT): In-line HPLC monitoring ensures real-time quality control during large-scale runs .

Future research aims to exploit MMAF Intermediate 1 in novel ADC platforms, including stimuli-responsive nanoparticles that release payloads selectively in tumor microenvironments .

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